

Isourolithin B Glucuronide CAS registry number and IUPAC nomenclature

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Compound of Interest

Compound Name: *Isourolithin B Glucuronide*

Cat. No.: *B15294577*

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Isourolithin B Glucuronide: A Technical Guide for Researchers

CAS Registry Number: 1268248-72-1

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-9-yl)oxyoxane-2-carboxylic acid^[1]

This technical guide provides an in-depth overview of **Isourolithin B Glucuronide**, a significant metabolite of ellagic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

Property	Value	Source
CAS Registry Number	1268248-72-1	
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((6-oxo-6H-benzo[c]chromen-9-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid	
Molecular Formula	C ₁₉ H ₁₆ O ₉	[1]
Molecular Weight	388.33 g/mol	
Synonyms	6-Oxo-6H-dibenzo[b,d]pyran-9-yl β-D-glucopyranosiduronic acid, Isourolithin B glucuronide	[1]

Synthesis of Urolithin Glucuronides

The chemical synthesis of urolithin glucuronides, including isomers of **Isourolithin B Glucuronide**, has been described, providing a method to obtain these compounds for research purposes, as they are not readily available commercially[1][2]. The general synthetic strategy involves the regioselective glycosylation of a protected urolithin aglycone with a suitable glucuronic acid donor, followed by deprotection steps.

Experimental Protocol: Regioselective Synthesis of a Urolithin Glucuronide

This protocol is adapted from the synthesis of related urolithin glucuronides and can be applied to **Isourolithin B Glucuronide** with appropriate modifications to the starting materials[1][2].

Step 1: Protection of the Urolithin Aglycone

- To a solution of the urolithin aglycone (e.g., Isourolithin B) in a suitable dry solvent such as dimethylformamide (DMF), add a protecting group reagent (e.g., triisopropylsilyl chloride) and a catalyst (e.g., imidazole).
- Stir the reaction mixture at room temperature overnight.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., dichloromethane) and water.
- Dry the organic layer, concentrate it, and purify the product by column chromatography.

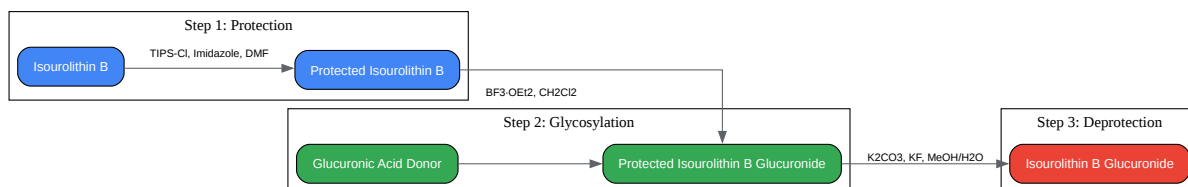
Step 2: Glycosylation

- Dissolve the protected urolithin aglycone and a glucuronic acid donor (e.g., methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl bromide)uronate) in a dry solvent like dichloromethane.
- Add a promoter, such as boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), to the mixture at room temperature.
- Stir the reaction for a specified time, monitoring by TLC.
- Quench the reaction and concentrate the mixture under reduced pressure.
- Purify the resulting protected glucuronide by column chromatography.

Step 3: Deprotection

- To a solution of the protected urolithin glucuronide in a mixture of methanol and water, add potassium carbonate (K_2CO_3) and potassium fluoride (KF).
- Stir the mixture at room temperature for several hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, remove the solvent under vacuum.
- Dissolve the residue in water and purify the final product, **Isourolithin B Glucuronide**, by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow



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Caption: Chemical synthesis workflow for **Isourolithin B Glucuronide**.

Biological Activity and Signaling Pathways

Urolithins, the gut microbiota metabolites of ellagic acid, are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities[2]. While the aglycones (the non-sugar part) often show higher activity in in vitro assays, their glucuronide conjugates are the primary forms found circulating in the human body[2]. The biological activity of these glucuronides is an area of active research, with evidence suggesting they may act as a transport form, with deconjugation occurring at target tissues, or possess intrinsic activity.

Antiproliferative Activity

Studies on related urolithin glucuronides have shown that they possess antiproliferative activity, although generally lower than their corresponding aglycones. For instance, Urolithin B glucuronide has been shown to inhibit the proliferation of human colon cancer cells.

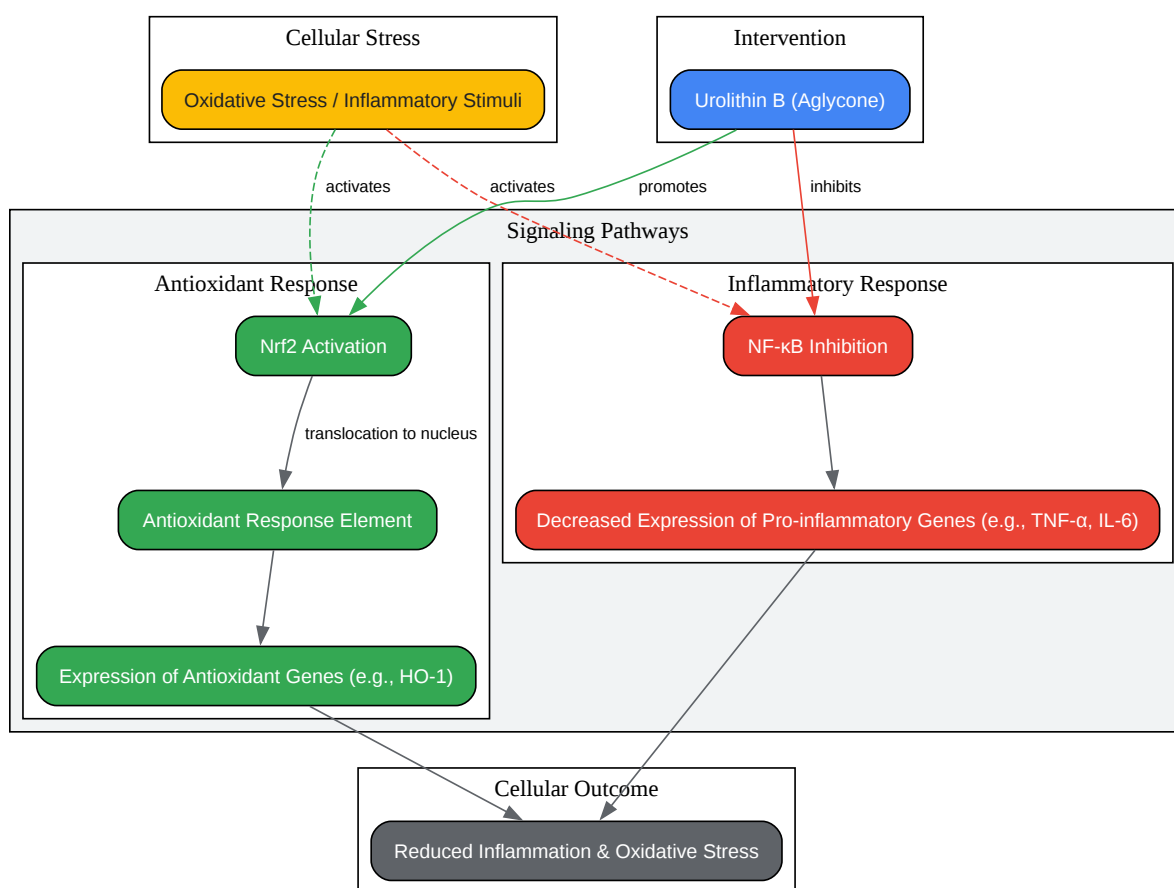
Compound	Cell Line	Concentration (μM)	Inhibition of Proliferation (%)	Source
Urolithin B Glucuronide	Caco-2	100	20	[3]
Urolithin A Glucuronide	Caco-2	100	30	[3]
Urolithin A Glucuronide	SW480	100	25	[3]

Anti-inflammatory and Antioxidant Signaling Pathways

The aglycone, Urolithin B, has been reported to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that Isourolithin B, due to its structural similarity, and its glucuronide, upon potential deconjugation, could engage similar mechanisms.

- **Nrf2 Pathway Activation:** Urolithin B has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Urolithin B can enhance the cellular defense against oxidative stress[4].
- **NF-κB Pathway Inhibition:** Urolithin B can inhibit the activation of NF-κB, a key transcription factor that plays a central role in inflammation by controlling the expression of pro-inflammatory cytokines and other inflammatory mediators[5].

The interplay between these pathways is crucial for maintaining cellular homeostasis. The potential mechanism of action for the aglycone is depicted below.



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Caption: Proposed signaling pathway modulation by Urolithin B.

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